![molecular formula C14H12ClN5OS B2753231 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448129-82-5](/img/structure/B2753231.png)
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CP-690,550, and is classified as a Janus kinase (JAK) inhibitor.
Scientific Research Applications
Dual Thrombin and Factor Xa Inhibitor
This compound has been identified as a potent orally active dual thrombin and factor Xa inhibitor . It has strong activity in vitro vs factor Xa and thrombin, and presents good selectivity versus related serine proteases . It is also very active in the thrombin generation time (TGT) coagulation assay in human platelet rich plasma (PRP) .
Antitumor Activity
The compound has been found to have potent antitumor activity . It has been identified as a dual CDK6 and 9 inhibitor, which results in suppression of their downstream signaling pathway and inhibition of cell proliferation by blocking cell cycle progression and inducing cellular apoptosis . It has shown significant inhibition of tumor growth in a xenograft mouse model with no obvious toxicity .
Synthesis of Derivatives
The compound can be used as a starting material for the synthesis of various derivatives . For example, it can undergo a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters to synthesize 5-aryl-N derivatives .
Development of New Drugs
Due to its inhibitory activities against thrombin, factor Xa, and CDK6/9, the compound has potential for the development of new drugs for the treatment of various diseases, including blood clotting disorders and cancer .
Study of Cell Cycle Progression
As a dual CDK6 and 9 inhibitor, the compound can be used in scientific research to study cell cycle progression and the role of these kinases in various biological processes .
Investigation of Apoptosis Mechanisms
The compound’s ability to induce cellular apoptosis makes it a useful tool for investigating the mechanisms of apoptosis, which is a key process in many diseases, including cancer .
properties
IUPAC Name |
5-chloro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c15-11-3-2-10(22-11)14(21)19-7-9-20-8-6-18-13(20)12-16-4-1-5-17-12/h1-6,8H,7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETXSCJRXZNFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.